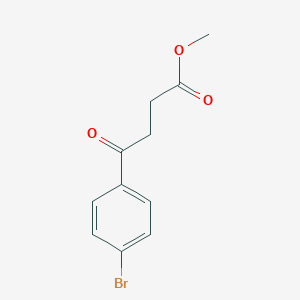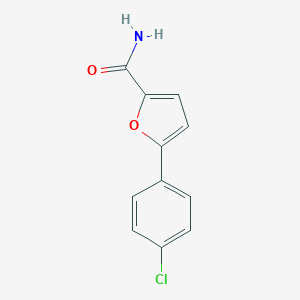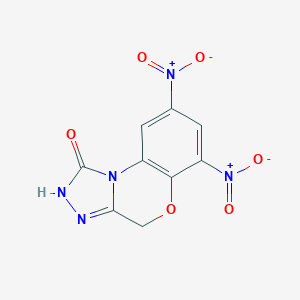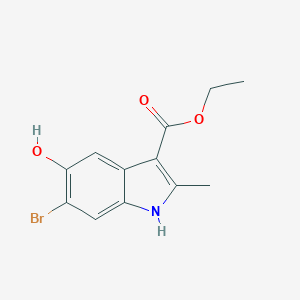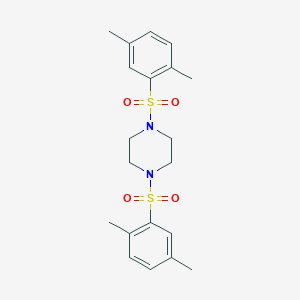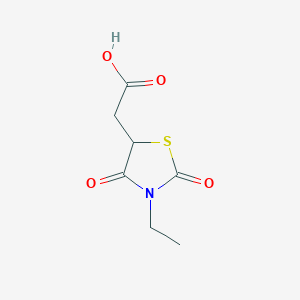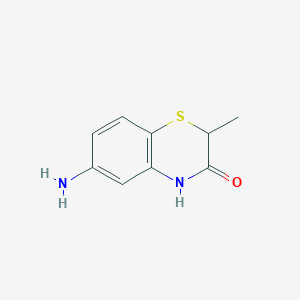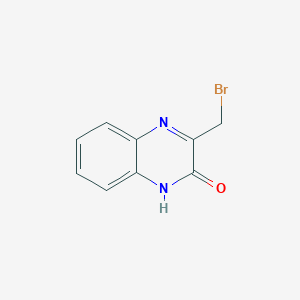
4-(4-Fluorophenyl)-3-thiosemicarbazide
Overview
Description
The compound “4-(4-Fluorophenyl)-3-thiosemicarbazide” is likely to be an organic compound containing a fluorophenyl group, a thiosemicarbazide group, and a single bond connecting them. The fluorophenyl group consists of a six-membered aromatic ring (a phenyl group) with a fluorine atom attached. The thiosemicarbazide group contains a thiourea moiety, which is characterized by a nitrogen atom doubly bonded to a carbon atom, which is in turn singly bonded to a second nitrogen atom and a sulfur atom .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or literature on this compound, a detailed molecular structure analysis cannot be provided .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the fluorophenyl and thiosemicarbazide groups. The fluorine atom on the phenyl ring is likely to be a site of high electron density, making it a potential site for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, as an organic compound, “4-(4-Fluorophenyl)-3-thiosemicarbazide” is likely to be insoluble in water and soluble in organic solvents .Scientific Research Applications
Potential Anticancer Agents Against Melanoma Cells : Thiosemicarbazide derivatives, including those with 4-fluorophenyl groups, have been synthesized and evaluated as potential anticancer agents. These compounds demonstrated cytotoxicity against melanoma cells without being toxic to normal fibroblasts. They also downregulated the expression of dihydroorotate dehydrogenase (DHODH), a potential therapeutic target due to its involvement in nucleotide synthesis in rapidly proliferating cancer cells (Kozyra et al., 2022).
Crystal Structure Analysis : The crystal structure of (Z)-4-[4-fluorophenyl]thiosemicarbazide has been analyzed, providing insights into its molecular interactions. This study is crucial for understanding the compound's properties and potential applications (Osman et al., 2020).
Molecular Electrostatic Potential and HOMO-LUMO Band Gap Analysis : A dataset on the Molecular Electrostatic Potential (MEP), Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) band gap, and experimental cole-cole plot of 4-(ortho-, meta- and para-fluorophenyl)thiosemicarbazide isomers has been provided. This information is significant for manipulating the properties of compounds based on the position of the fluorine atom (Silvarajoo et al., 2020).
Inhibition of Nonenzymatic Protein Glycosylation : Some thiosemicarbazide derivatives, including those with 4-fluorophenyl groups, have shown effectiveness in inhibiting nonenzymatic protein glycosylation, suggesting potential therapeutic applications (Sidorova et al., 2017).
Anti-inflammatory and Analgesic Agents : Certain thiosemicarbazide derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities. Some compounds in this series, including those with 4-fluorophenyl groups, have shown activity comparable to standard drugs like ibuprofen (Amir et al., 2011).
Antimicrobial Activities : 4-(4-fluorophenyl)thiosemicarbazide derivatives have been synthesized and screened for their antimicrobial activities. Some compounds have shown significant activity against selective gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Future Directions
properties
IUPAC Name |
1-amino-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQJJEUAWXLNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353174 | |
| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-3-thiosemicarbazide | |
CAS RN |
330-94-9 | |
| Record name | 4-(4-Fluorophenyl)thiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-(4-Fluorophenyl)-3-thiosemicarbazide in the synthesis of the phthalocyanines described in the research paper?
A1: 4-(4-Fluorophenyl)-3-thiosemicarbazide serves as a crucial building block in a multi-step synthesis of novel phthalocyanines []. The compound undergoes a ring closure reaction to form a 1,2,4-triazole ring, which is then incorporated into the phthalonitrile precursor. This precursor is subsequently used to create the final metal-free and metallo-phthalocyanines. The presence of the 1,2,4-triazole ring, introduced through the use of 4-(4-Fluorophenyl)-3-thiosemicarbazide, is significant as it can influence the photophysical and photochemical properties of the resulting phthalocyanines, potentially enhancing their suitability for photodynamic therapy (PDT) applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)
![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
